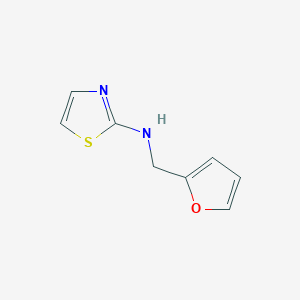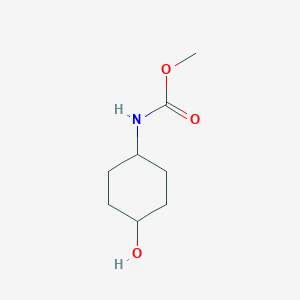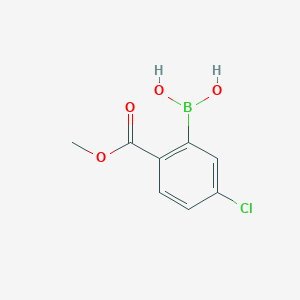
邻氯胺T
描述
O-Chloramine T is a useful research compound. Its molecular formula is C7H7ClNNaO2S and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound o-Chloramine T is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Chloramine T suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Chloramine T including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3-苯甲酰异恶唑啉的合成
邻氯胺T作为碱用于合成3-苯甲酰异恶唑啉。此过程涉及烯烃与各种α-硝基酮反应。 α-硝基酮和烯烃的范围很广,包括不同的烯烃和炔烃,形成各种异恶唑啉和异恶唑 .
生物和药理活性
可以使用this compound合成的异恶唑啉衍生物已被证明具有多种生物和药理活性。 包括抗血栓形成作用、昆虫生长调节、免疫增强和抗癌活性 .
有机合成
在有机合成中,异恶唑啉是有用的中间体。 它们可以转化为不同的关键合成单元,例如β-羟基酮、γ-氨基醇、α,β-不饱和酮和β-羟基腈 .
氮氯化合物的合成
氮氯化合物及其衍生物是重要的杂环基序。 它们在合成和药物应用方面具有广泛的应用,例如N-氯化剂、分析试剂、消毒剂、抗病原体以及药物、聚合物和天然产物合成中的中间体 .
医疗保健应用
由于N-Cl化合物在破坏病原体(如细菌、病毒和真菌)方面的溶解性质,这些化合物在医院感染控制和管理中发挥着关键作用 .
液相色谱分析
已经描述了一种液相色谱 (LC) 方法,该方法能够直接、同时分析水中的氯胺-T及其主要降解产物对甲苯磺酰胺 (ρ-TSA) .
作用机制
Target of Action
o-Chloramine T, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide used as a mild disinfectant . It is primarily targeted towards bacteria and other microorganisms, acting as an antibacterial agent .
Mode of Action
The mode of action of o-Chloramine T involves the release of active chlorine when it decomposes in water . This active chlorine acts as a biocide, effectively killing bacteria and other microorganisms . The compound’s reactivity is similar to that of sodium hypochlorite .
Biochemical Pathways
o-Chloramine T affects the oxidative stress biomarkers and liver biochemistry of certain organisms . It has been observed to cause changes in cytokine levels, specifically TGF-β and IL-13, and hydroxyproline content . These changes can modify aminotransferase and lactate dehydrogenase activity and lactate and pyruvate levels, causing increased enzyme activity due to oxidative stress .
Result of Action
The molecular and cellular effects of o-Chloramine T’s action primarily involve the destruction of bacteria and other microorganisms. This is achieved through the release of active chlorine, which acts as a biocide . In addition, o-Chloramine T can cause changes in oxidative stress biomarkers and liver biochemistry, leading to increased enzyme activity due to oxidative stress .
Action Environment
The action, efficacy, and stability of o-Chloramine T can be influenced by environmental factors. , which could impact its effectiveness in certain environments. Furthermore, the reaction of chlorine and ammonia can form different species of chloramine, with the ratio at which these two substances are fed determining the species produced . This could potentially influence the action and efficacy of o-Chloramine T.
生化分析
Biochemical Properties
o-Chloramine T plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, o-Chloramine T is commonly used in the Sharpless oxyamination reaction, where it converts alkenes to vicinal aminoalcohols . It also reacts with iodide to form iodine monochloride, which can further undergo electrophilic substitution with activated aromatic rings, such as those of the amino acid tyrosine .
Cellular Effects
o-Chloramine T has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, o-Chloramine T can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the production of inflammatory mediators and can modulate the expression of genes involved in inflammation and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of o-Chloramine T involves its ability to act as a strong oxidant. It exerts its effects by binding to biomolecules and inducing oxidative modifications. For instance, o-Chloramine T can oxidize hydrogen sulfide to sulfur and convert mustard gas to a harmless crystalline sulfimide . It also inhibits or activates enzymes by modifying their active sites through oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Chloramine T can change over time due to its stability and degradation. o-Chloramine T is known to degrade upon long-term exposure to the atmosphere, which can affect its efficacy . Studies have shown that repeated treatments with o-Chloramine T can lead to the gradual breakdown of the compound, impacting its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of o-Chloramine T vary with different dosages in animal models. At lower doses, o-Chloramine T can effectively control bacterial infections without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative damage and inflammation . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in animal studies .
Metabolic Pathways
o-Chloramine T is involved in various metabolic pathways, including oxidative metabolism. It interacts with enzymes such as myeloperoxidase, which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This reaction is crucial for the antimicrobial activity of o-Chloramine T, as hypochlorous acid is a potent oxidizing agent that can kill bacteria and other pathogens .
Transport and Distribution
Within cells and tissues, o-Chloramine T is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of o-Chloramine T within tissues is influenced by factors such as pH and water hardness, which can affect its stability and efficacy .
Subcellular Localization
The subcellular localization of o-Chloramine T is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, o-Chloramine T can localize to the endoplasmic reticulum or mitochondria, where it exerts its oxidative effects on cellular components .
属性
IUPAC Name |
sodium;chloro-(2-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGZYMMLBPFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110076-44-3 | |
| Record name | o-Chloramine T | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)


![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)


![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
